PSB-1901 is a xanthine derivative that functions as an irreversible antagonist of the adenosine A2B receptor. It was developed as part of a series of compounds designed to explore the therapeutic potential of targeting adenosine receptors, which play critical roles in various physiological and pathological processes. The compound was synthesized and characterized by researchers aiming to improve the selectivity and potency of adenosine receptor antagonists, particularly for the A2B subtype.
PSB-1901 was first reported in a study by Müller et al. in 2019, where it was identified alongside other xanthine derivatives with high binding affinities to the adenosine A2B receptor . The compound is derived from modifications made to the xanthine scaffold, including the introduction of a sulfonyl fluoride moiety, which enhances its binding characteristics and irreversibility.
The synthesis of PSB-1901 involves several key steps:
The synthesis process includes:
PSB-1901 features a modified xanthine core with specific functional groups that enhance its binding affinity for the adenosine A2B receptor. Key structural elements include:
The molecular formula for PSB-1901 is , with a molecular weight of approximately 373.25 g/mol. Structural elucidation has been confirmed through various spectroscopic methods, including high-resolution mass spectrometry and nuclear magnetic resonance .
PSB-1901 primarily engages in binding reactions with the adenosine A2B receptor, where it acts as an irreversible antagonist. This involves:
Binding studies have demonstrated that PSB-1901 exhibits a high affinity for the A2B receptor, achieving low nanomolar Ki values, indicating strong interaction even in competitive assays .
The mechanism by which PSB-1901 exerts its effects involves:
Experimental data indicate that PSB-1901 maintains its inhibitory effects even after extensive washing during assays, confirming its irreversible nature .
Relevant analyses demonstrate that PSB-1901 meets criteria for drug-like properties according to Lipinski's rules, indicating favorable pharmacokinetic profiles .
PSB-1901 has potential applications in:
Research continues into optimizing this compound and exploring its efficacy in various biological contexts .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4